molecular formula C10H12N2O B039077 2-propyl-1H-benzimidazol-4-ol CAS No. 113895-78-6

2-propyl-1H-benzimidazol-4-ol

Cat. No. B039077
M. Wt: 176.21 g/mol
InChI Key: VWHZGBJBYSIHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-propyl-1H-benzimidazol-4-ol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.

Mechanism Of Action

The mechanism of action of 2-propyl-1H-benzimidazol-4-ol involves its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS) in cells. This compound also modulates various signaling pathways involved in inflammation and cancer, leading to its potential therapeutic effects.

Biochemical And Physiological Effects

Studies have shown that 2-propyl-1H-benzimidazol-4-ol can affect various biochemical and physiological processes in cells and organisms. This compound has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, leading to its potential therapeutic effects in various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-propyl-1H-benzimidazol-4-ol in lab experiments is its potential therapeutic effects in various diseases. However, one limitation is the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 2-propyl-1H-benzimidazol-4-ol. One direction is the development of more potent analogs with improved therapeutic properties. Another direction is the investigation of its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to explore its potential applications in other fields, such as materials science and nanotechnology.
Conclusion
In conclusion, 2-propyl-1H-benzimidazol-4-ol is a promising compound that has shown potential therapeutic effects in various scientific research fields. Its mechanism of action involves its ability to scavenge free radicals and modulate various signaling pathways involved in inflammation and cancer. Further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 2-propyl-1H-benzimidazol-4-ol involves the reaction of 2-propyl-1H-benzimidazole with sodium hydroxide and hydrogen peroxide. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-propyl-1H-benzimidazol-4-ol has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising candidate for drug development.

properties

CAS RN

113895-78-6

Product Name

2-propyl-1H-benzimidazol-4-ol

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-propyl-1H-benzimidazol-4-ol

InChI

InChI=1S/C10H12N2O/c1-2-4-9-11-7-5-3-6-8(13)10(7)12-9/h3,5-6,13H,2,4H2,1H3,(H,11,12)

InChI Key

VWHZGBJBYSIHNO-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1)C=CC=C2O

Canonical SMILES

CCCC1=NC2=C(N1)C=CC=C2O

synonyms

Benzimidazol-4-ol, 2-propyl- (6CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.